1-(Furan-3-yl)-2-methylpropan-2-ol

Übersicht

Beschreibung

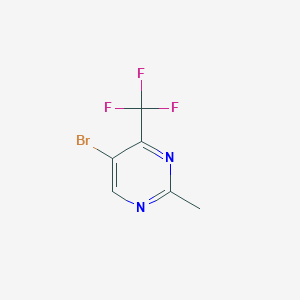

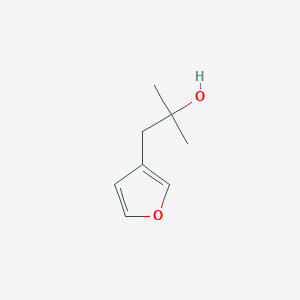

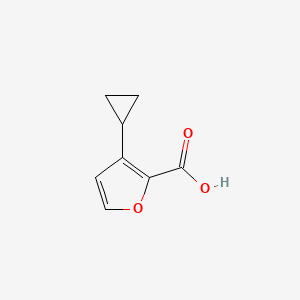

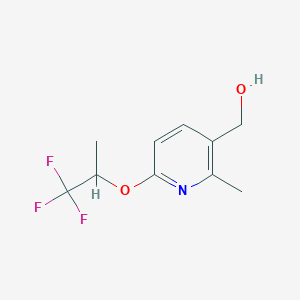

“1-(Furan-3-yl)-2-methylpropan-2-ol” is a compound that contains a furan ring. Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds is a well-studied area in organic chemistry. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a furan ring attached to a 2-methylpropan-2-ol group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including cycloaddition and cycloisomerization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

- A novel series of compounds involving 1-(furan-2-yl) derivatives were synthesized and evaluated for antidepressant and antianxiety activities. These compounds, which include 1-(furan-3-yl)-2-methylpropan-2-ol derivatives, demonstrated significant behavioral effects in animal models (Kumar et al., 2017).

Catalytic Applications in Organic Synthesis

- This compound derivatives have been utilized in Cu(I)/L-proline-catalyzed coupling and cyclization reactions. This process is significant for synthesizing polysubstituted furans, which are key components in various bioactive natural products and pharmaceutical substances (Wang et al., 2010).

Involvement in Stereoselective Synthesis

- The compound has been used in the stereoselective synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, highlighting its role in facilitating specific and controlled chemical transformations (Zhang et al., 2007).

Role in Oxidative Furan Dearomatization

- Research has focused on transforming this compound derivatives via oxidative dearomatization. This process is crucial for generating diverse organic compounds with potential applications in pharmaceuticals and materials science (Shcherbakov et al., 2021).

Application in Biofuel Production

- The compound has been explored for its potential in biofuel production, specifically in the synthesis of 2-methylpropan-1-ol, a leading candidate biofuel. This research demonstrates the compound's relevance in sustainable energy solutions (Bastian et al., 2011).

Utility in Synthesizing Furan Derivatives

- This compound derivatives are instrumental in the direct palladium iodide catalyzed oxidative carbonylation to create valuable furan-3-carboxylic esters, demonstrating their versatility in organic synthesis (Gabriele et al., 2012).

Involvement in Central Nervous System Research

- Derivatives of the compound have been synthesized and tested for their effects on the central nervous system in animal models, revealing potential therapeutic applications (Siwek et al., 2008).

Role in Constructing Complex Organic Molecules

- The compound aids in the synthesis of diversely substituted 2-(furan-3-yl)acetates, further highlighting its utility in creating complex organic molecules for various applications (He et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(furan-3-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEUHZOFKVWJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)

![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)